3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid
Description
Properties
IUPAC Name |
3-[(4-boronobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO5/c13-9(14)5-6-12-10(15)7-1-3-8(4-2-7)11(16)17/h1-4,16-17H,5-6H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYSFQLWGQUIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCC(=O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions[][1].
Scientific Research Applications
3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry[][1].
Biology: The compound is studied for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment[][1].
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to form stable complexes with various biomolecules[][1].
Industry: It is used in the development of new materials and catalysts[][1].
Comparison with Similar Compounds
(a) (2S)-2-Amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic Acid
- Structure: Similar backbone but includes a fluorine atom at the ortho position and an amino group at the α-carbon of the propanoic acid chain.
- The amino group introduces additional hydrogen-bonding capacity, which may influence solubility and biological activity .
- Applications : Fluorinated boronic acids are often used in PET imaging and as protease inhibitors.
(b) 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic Acid
- Structure : The boronic acid is protected as a pinacol ester (tetramethyl dioxaborolane).
- Key Differences: The pinacol ester enhances stability and lipophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions.
- Applications : Widely used in organic synthesis for carbon-carbon bond formation.
Halogen-Substituted Analogs
(a) 3-[(4-Bromophenyl)formamido]propanoic Acid
- Structure : Replaces B(OH)₂ with bromine.
- Key Differences : Bromine acts as a leaving group, enabling nucleophilic substitution reactions. The absence of boronic acid limits diol-binding capability but may enhance hydrophobic interactions in biological systems .
- Biological Activity : Brominated analogs are common intermediates in anticancer drug synthesis (e.g., kinase inhibitors).
(b) 3-[(4-Chlorophenyl)formamido]propanoic Acid
- Structure : Chlorine substituent at the para position.
- Key Differences : Chlorine’s smaller size and higher electronegativity compared to bromine may alter electronic properties and metabolic stability. This compound is less reactive in substitution reactions but retains similar hydrophobic characteristics .
Hydroxyl and Sulfate Derivatives
(a) 3-Hydroxy-2-(phenylformamido)propanoic Acid
- Structure: Lacks boronic acid; features a hydroxyl group on the propanoic acid chain.
- However, the absence of boronic acid limits its utility in diol-specific applications .
- Applications : Hydroxyl-containing analogs are explored for antioxidant and anti-inflammatory activities.
(b) 3-[4-(Sulfooxy)phenyl]propanoic Acid
- Structure : Contains a sulfate group at the para position.
- Key Differences: The sulfate group significantly increases acidity (pKa ~1–2) and water solubility. This metabolite is generated via sulfotransferase-mediated modification of 3-(4-hydroxyphenyl)propanoic acid in humans .
- Biological Relevance: Sulfated phenylpropanoic acids are associated with detoxification pathways.
Phenylpropanoic Acid Backbone Variants
(a) 3-(3,4-Dihydroxyphenyl)propanoic Acid
- Structure : Dihydroxy groups on the phenyl ring.
- Key Differences : The catechol moiety confers strong antioxidant activity via radical scavenging and metal chelation. Unlike the target compound, it lacks the boronic acid and formamido groups .
- Applications : Used in studies on neurodegenerative diseases and oxidative stress.
(b) 3-(4-Isobutylphenyl)propanoic Acid
- Structure : Isobutyl group at the para position.
- Key Differences: The bulky isobutyl group enhances lipophilicity, mimicking nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This compound is a known impurity in ibuprofen synthesis .
Comparative Data Table
| Compound Name | Molecular Formula | Key Functional Groups | Key Properties | Applications |
|---|---|---|---|---|
| 3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid | C₁₀H₁₁BNO₅ | B(OH)₂, formamido, propanoic acid | Diol binding, moderate solubility | Enzyme inhibition, drug delivery |
| 3-[(4-Bromophenyl)formamido]propanoic acid | C₁₀H₁₀BrNO₃ | Br, formamido, propanoic acid | Hydrophobic, nucleophilic substitution | Anticancer intermediates |
| 3-(4-(Pinacol boronate)phenyl)propanoic acid | C₁₅H₂₁BO₄ | Pinacol boronate, propanoic acid | Lipophilic, stable | Suzuki-Miyaura cross-coupling |
| 3-(3,4-Dihydroxyphenyl)propanoic acid | C₉H₁₀O₄ | Catechol, propanoic acid | Antioxidant, hydrophilic | Neuroprotection, oxidative stress models |
Research Findings and Implications
- Boronic Acid Utility : The target compound’s boronic acid group enables reversible interactions with biomolecules (e.g., serine proteases), making it a candidate for protease inhibitors .
- Halogenated Analogs : Bromine and chlorine derivatives show promise in medicinal chemistry due to their balance of reactivity and stability .
- Sulfated Metabolites : Highlight the importance of metabolic pathways in modulating drug activity and toxicity .
Biological Activity
3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid is a compound of increasing interest due to its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₁B₁O₄N
- Molecular Weight : 195.01 g/mol
This compound features a boron moiety, which is significant for its biological interactions, particularly in targeting specific cellular pathways.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit notable anticancer properties. A study evaluated the effects of various derivatives on A549 non-small cell lung cancer (NSCLC) cells. The findings included:
- Cell Viability Reduction : Certain derivatives reduced cell viability by up to 50% when compared to control groups treated with standard chemotherapeutics like doxorubicin and cisplatin.
- Cytotoxicity : The compounds demonstrated selective cytotoxicity towards cancerous cells while exhibiting lower toxicity to non-cancerous Vero cells, indicating a favorable therapeutic index .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including the DPPH radical scavenging assay. Key findings include:
- Scavenging Activity : The compound exhibited significant scavenging activity against free radicals, comparable to established antioxidants such as ascorbic acid.
- Structure-Activity Relationship : The antioxidant activity was found to be structure-dependent, with specific substituents enhancing the efficacy of the compounds .
Table 1: Biological Activity of Selected Derivatives
| Compound Name | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| Compound 20 | 12.5 | A549 | Anticancer |
| Compound 17 | 15.0 | A549 | Antioxidant |
| Compound 29 | 10.0 | Vero | Low Toxicity |
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in Molecules demonstrated that specific derivatives of the compound could inhibit cell migration in A549 cells, suggesting a potential role in metastasis prevention . The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and migration. -
Antioxidant Mechanisms :
Research highlighted that the antioxidant properties could be attributed to the ability of the compound to donate electrons and neutralize free radicals effectively. This activity was quantified using assays that measure reducing power and radical scavenging capacity .
Q & A
What are the key challenges in synthesizing 3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid, and how can computational methods aid in optimizing reaction pathways?
Level: Advanced
Answer:
Synthesis challenges include regioselective boronate ester formation and stabilizing the boron-containing intermediate under aqueous conditions. A methodological approach involves:
- Step 1: Coupling 4-boronophenylamine with propanoic acid derivatives via amide bond formation, using carbodiimide-based activation (e.g., DCC/DMAP) .
- Step 2: Protecting the boronate group during acidic or oxidative steps (e.g., using pinacol ester protection) .
- Computational Optimization: Tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s framework integrates computational reaction path searches with experimental validation to optimize solvent systems and catalysts .
How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?
Level: Advanced
Answer:
Contradictions often arise from solvent effects, tautomerism, or dynamic molecular behavior. A systematic resolution strategy includes:
- Solvent Calibration: Compare experimental NMR (DMSO-d6 vs. CDCl3) with computed chemical shifts using implicit solvent models (e.g., PCM in Gaussian) .
- Dynamic Analysis: Perform variable-temperature NMR to identify exchange broadening or conformational equilibria .
- Cross-Validation: Use HSQC/HMBC for 2D correlation and X-ray crystallography (if crystalline) to confirm bond connectivity .
What spectroscopic techniques are most effective for characterizing the boron-containing moiety in this compound?
Level: Basic
Answer:
- ¹¹B NMR: Directly probes the boron environment; chemical shifts between δ 10–30 ppm confirm dihydroxyboranyl groups .
- IR Spectroscopy: B-O stretching vibrations (~1340 cm⁻¹) and O-H bonds (~3200 cm⁻¹) validate boronate ester formation .
- Mass Spectrometry: High-resolution ESI-MS detects molecular ions (e.g., [M+H]+) and fragmentation patterns to confirm boron retention .
How can researchers mitigate hydrolysis of the boronate group during biological assays?
Level: Advanced
Answer:
- Stabilization Strategies: Use buffered solutions (pH 7.4) with chelating agents (e.g., EDTA) to sequester metal ions that catalyze hydrolysis .
- Prodrug Design: Convert the boronate to a pinacol ester, which hydrolyzes selectively in target tissues .
- Real-Time Monitoring: Employ ¹¹B NMR or fluorescence-based probes to track boronate stability in physiological conditions .
What are the best practices for analyzing this compound’s interactions with biomolecules (e.g., proteins)?
Level: Advanced
Answer:
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) by immobilizing the target protein and measuring compound association/dissociation rates .
- Molecular Dynamics (MD) Simulations: Model boron-mediated hydrogen bonding with active-site residues (e.g., serine proteases) using AMBER or GROMACS .
- Isothermal Titration Calorimetry (ITC): Validate thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
How should researchers address low yields in the final amide coupling step?
Level: Basic
Answer:
- Activation Reagents: Replace DCC with EDC/HOBt for milder amide bond formation, reducing side reactions .
- Solvent Optimization: Use anhydrous DMF or THF to minimize hydrolysis of the activated intermediate .
- Purification: Employ reverse-phase HPLC with a C18 column to separate the product from unreacted starting materials .
What computational tools are recommended for predicting this compound’s solubility and partition coefficient (LogP)?
Level: Advanced
Answer:
- COSMO-RS: Predicts solubility in diverse solvents using quantum chemically derived σ-profiles .
- ADMET Predictors: Estimates LogP and membrane permeability via machine learning models trained on boron-containing analogs .
- MD Simulations: Simulate solvation free energy in explicit water models (TIP3P) to refine solubility predictions .
How can structural analogs inform SAR studies for this compound?
Level: Advanced
Answer:
- Analog Design: Replace the boronate with phosphonate (e.g., 3-[hydroxy(phenyl)phosphoryl]propanoic acid) to compare bioactivity and stability .
- Data Mining: Use PubChem’s BioActivity data to identify trends in IC50 values for related arylboronic acids .
- Crystallographic Overlays: Align X-ray structures of analogs to identify conserved binding motifs (e.g., boronate-tyrosine interactions) .
What safety precautions are critical when handling this compound in the laboratory?
Level: Basic
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of boron-containing vapors .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated borosilicate containers .
How can researchers validate the purity of this compound for in vivo studies?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
